molecular formula C21H19N3O5 B12173121 N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B12173121
M. Wt: 393.4 g/mol
InChI Key: FCYHSOXFGPJTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized using the Friedländer synthesis. This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

The 3-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling the quinoline derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

Scientific Research Applications

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: An antimalarial drug with a quinoline core.

    Nalidixic Acid: An antibacterial agent with a quinoline structure.

Uniqueness

N-{[2-(3-methoxyphenyl)quinolin-4-yl]carbonyl}glycylglycine is unique due to its combination of a quinoline core with a 3-methoxyphenyl group and a glycylglycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[2-[[2-(3-methoxyphenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H19N3O5/c1-29-14-6-4-5-13(9-14)18-10-16(15-7-2-3-8-17(15)24-18)21(28)23-11-19(25)22-12-20(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,23,28)(H,26,27)

InChI Key

FCYHSOXFGPJTDO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.